
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate
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Description
(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C22H26O6S2 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate , with the CAS number 20518-14-3 , is a sulfonate derivative that has garnered interest for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
- Molecular Formula : C22H26O6S2
- Molecular Weight : 450.6 g/mol
- IUPAC Name : [6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate
- InChI Key : IJTLQNHNJKDWSK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclohexene Derivative : Reaction of cyclohexene with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like pyridine.
- Sulfonation : Introducing the sulfonate group through reagents like sulfur trioxide or chlorosulfonic acid.
- Final Coupling : Coupling the sulfonated intermediate with 4-methylbenzenesulfonate under controlled conditions to yield the final product.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonate group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.
- Membrane Interaction : The compound may alter cellular membrane permeability and function, impacting various cellular processes .
Biological Activity
Research has indicated that compounds structurally related to this compound exhibit various biological activities:
Antimicrobial Activity
Several studies have demonstrated that sulfonate derivatives possess significant antimicrobial properties:
- Antibacterial Effects : Compounds derived from similar structures have shown effectiveness against a range of bacterial strains, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory and Analgesic Properties
Research has also highlighted anti-inflammatory and analgesic effects associated with sulfonates:
- Case Study : A study on Schiff base complexes derived from 4-methylbenzenesulfonyl chloride reported notable anti-inflammatory activity, indicating that similar mechanisms may be at play in our compound .
Data Table of Biological Activities
Properties
CAS No. |
7500-58-5 |
---|---|
Molecular Formula |
C22H26O6S2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H26O6S2/c1-17-7-11-21(12-8-17)29(23,24)27-15-19-5-3-4-6-20(19)16-28-30(25,26)22-13-9-18(2)10-14-22/h3-4,7-14,19-20H,5-6,15-16H2,1-2H3 |
InChI Key |
IJTLQNHNJKDWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CCC2COS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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